molecular formula C21H24N2O4 B4152312 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-ETHYLBUTANAMIDO)BENZAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-ETHYLBUTANAMIDO)BENZAMIDE

Cat. No.: B4152312
M. Wt: 368.4 g/mol
InChI Key: KSYVQMZFVUVWOV-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-ETHYLBUTANAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structure of this compound, featuring a benzodioxole moiety and an ethylbutanoyl group, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-ETHYLBUTANAMIDO)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Amidation Reaction: The benzodioxole intermediate can then be reacted with 3-aminobenzamide under appropriate conditions to form the desired amide bond.

    Acylation: The final step involves the acylation of the amide with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-ETHYLBUTANAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-ETHYLBUTANAMIDO)BENZAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-3-aminobenzamide
  • N-(1,3-benzodioxol-5-ylmethyl)-3-(butanoylamino)benzamide

Uniqueness

The presence of the 2-ethylbutanoyl group in N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-ETHYLBUTANAMIDO)BENZAMIDE may confer unique properties, such as increased lipophilicity or altered biological activity, compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-ethylbutanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-15(4-2)21(25)23-17-7-5-6-16(11-17)20(24)22-12-14-8-9-18-19(10-14)27-13-26-18/h5-11,15H,3-4,12-13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYVQMZFVUVWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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